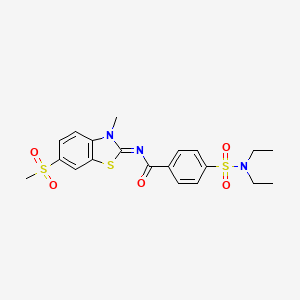

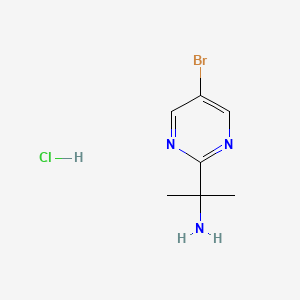

![molecular formula C12H17N3O6S B2916295 (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid CAS No. 503615-91-6](/img/structure/B2916295.png)

(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of amino acids, specifically a hexanoic acid (a six-carbon chain fatty acid) with additional functional groups . It contains an amino group (NH2), a sulfonylamino group (S(=O)2NH2), and a nitrophenyl group (C6H4NO2), which are attached to the hexanoic acid backbone .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions . For instance, new urea derivatives have been synthesized from (1S,2S)-2-Amino-1-(4-Nitrophenyl)-1,3-Propanediol .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The exact structure could be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

The compound, due to its functional groups, might participate in a variety of chemical reactions. For instance, sulfonic acid-functionalized compounds have been studied in transesterification reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Similar compounds have been characterized by their molecular weight, density, boiling point, and solubility .Scientific Research Applications

Synthesis and DNA Interaction

The preparation of compounds like 6-(9-acridinylamino)hexanoic acid and N alpha-Fmoc-N epsilon-(4-nitrophenylsulfonyl)-L-lysine showcases the utility of (2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid derivatives in solid-phase peptide synthesis. These compounds, due to their DNA affinity, possibly through intercalation, grant peptides the ability to act as "photonucleases," which are critical in studying DNA cleavage under photoinduced conditions (Karup, Meldal, Nielsen, & Buchardt, 2009).

Development of Bioactive Compounds

The synthesis of optically active syn-α-amidoalkylphenyl sulfones from chiral aldehydes, using benzenesulfinic acid, leads to important building blocks for the creation of biologically active compounds. These building blocks are instrumental in the preparation of optically active β-hydroxy-α-amino acid and α,β-diamino acid esters, highlighting the compound's role in developing new therapeutic agents (Foresti, Palmieri, Petrini, & Profeta, 2003).

Novel Amino Acids Synthesis

The compound is used in creating N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives, offering a new route to synthesize non-natural amino acids. These amino acids, incorporating N-ethyl and α,β-dehydro moieties, expand the toolkit for designing peptides with unique structural and functional properties, useful in both research and therapeutic applications (Monteiro, Kołomańska, & Suárez, 2010).

Chemical Modification and Corrosion Inhibition

Schiff's bases derived from lysine and various aldehydes, including 2-amino-6-(2-hydroxybenzelideneamino)hexanoic acid and related compounds, serve as green corrosion inhibitors for mild steel. This application signifies the compound's relevance in materials science, demonstrating its versatility beyond biological contexts (Gupta, Verma, Quraishi, & Mukherjee, 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-2-amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6S/c13-9(12(16)17)5-3-4-8-14-22(20,21)11-7-2-1-6-10(11)15(18)19/h1-2,6-7,9,14H,3-5,8,13H2,(H,16,17)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCERZLDCMJNFOW-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-Amino-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

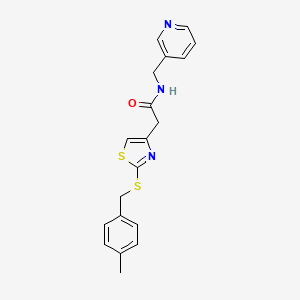

![3-[(4-Chloro-2-fluorophenyl)sulfonylamino]butanoic acid](/img/structure/B2916214.png)

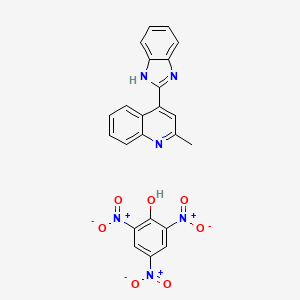

![N-(4-ethylphenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2916215.png)

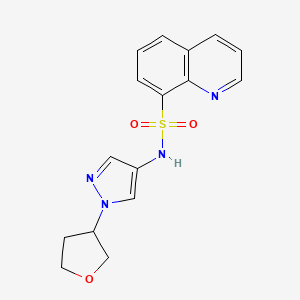

![N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2916218.png)

![1-(3,4-Dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2916221.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2916224.png)

![3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2916225.png)

![N-(2,4-dimethoxybenzyl)-7-oxaspiro[3.5]nonan-1-amine hydrochloride](/img/structure/B2916226.png)

![N-[3-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2916230.png)